N-benzyl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide
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Description
N-benzyl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide is a useful research compound. Its molecular formula is C19H22ClN3O and its molecular weight is 343.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.1451400 g/mol and the complexity rating of the compound is 392. The solubility of this chemical has been described as 42.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity . Another study mentions the role of similar compounds as D4 dopamine receptor ligands , indicating potential activity in the central nervous system.
Mode of Action
For instance, certain derivatives have shown inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
Biochemical Pathways
Compounds with similar structures have been associated with the inhibition ofMycobacterium tuberculosis H37Ra , suggesting potential interference with the biochemical pathways of this bacterium .
Result of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular effects . Additionally, certain derivatives have been found to act as D4 dopamine receptor ligands , indicating potential effects in the central nervous system.
Action Environment
One study mentions that cultures were kept at37 °C in a humidified incubator in an environment of 5% CO2 , suggesting that these conditions could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins . For instance, it has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra, suggesting that it may interact with enzymes or proteins involved in the metabolism of this bacterium .
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit anticonvulsant activity in animal models of epilepsy, suggesting that it may influence neuronal cell function .
Molecular Mechanism
It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It has been suggested that this compound may interact with enzymes or cofactors involved in these pathways .
Transport and Distribution
It has been suggested that this compound may interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It has been suggested that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-17-7-4-8-18(13-17)23-11-9-22(10-12-23)15-19(24)21-14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADHEJVCPNHYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328788 |
Source
|
Record name | N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200062 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896239-71-7 |
Source
|
Record name | N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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